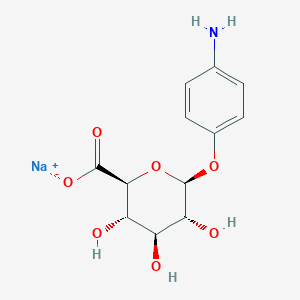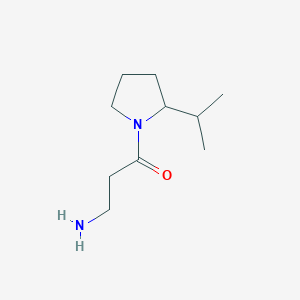
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable pyrrolidine derivative with an appropriate amine. One common method involves the use of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions in an industrial setting may also be optimized to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-[(Pyridin-2-yl)amino]propan-1-ol
- 3-Amino-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group attached to the pyrrolidine ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
3-amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)9-4-3-7-12(9)10(13)5-6-11/h8-9H,3-7,11H2,1-2H3 |
InChIキー |
FLNXJINRDXEBSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCCN1C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


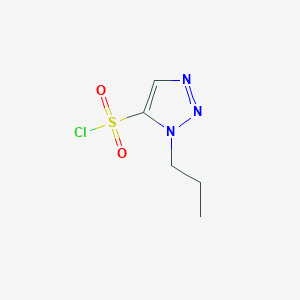
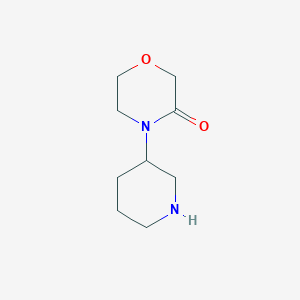
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
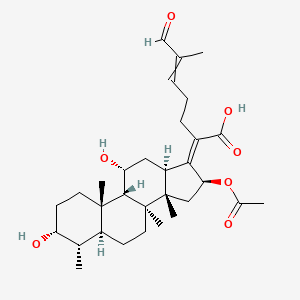
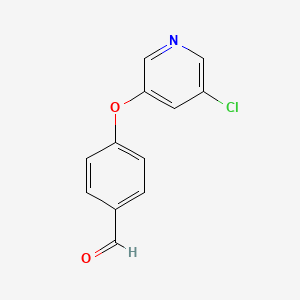
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
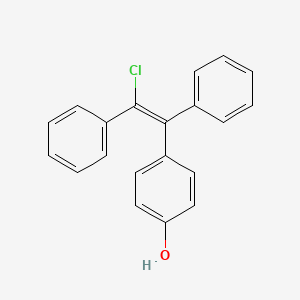

![2-[4-[5-Methyl-2-(3-pyridinyl)-4-oxazolyl]phenoxy]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-acetamide](/img/structure/B13856913.png)

![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
